molecular formula C17H18O B14230712 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-29-1

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol

Cat. No.: B14230712
CAS No.: 823228-29-1
M. Wt: 238.32 g/mol
InChI Key: PTWTVZUDHHKTDY-UHFFFAOYSA-N
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Description

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of the alkyne moiety can facilitate the formation of covalent bonds with target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: shares similarities with other phenylmethanol derivatives and compounds containing alkyne groups.

    Catechin: A phenolic compound with antioxidant properties.

    Tyrosol: A phenolic compound with potential health benefits.

    Benzoic acid derivatives: Compounds with various biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl ring, a methanol group, and a dec-3-ene-1,5-diyn-1-yl chain. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

823228-29-1

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(3-dec-3-en-1,5-diynylphenyl)methanol

InChI

InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14,18H,2-4,15H2,1H3

InChI Key

PTWTVZUDHHKTDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC(=C1)CO

Origin of Product

United States

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